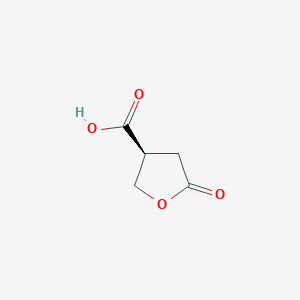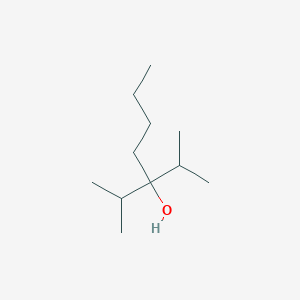
2-Methyl-3-(propan-2-yl)heptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(propan-2-yl)heptan-3-ol is an organic compound with the molecular formula C11H24O. It is a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(propan-2-yl)heptan-3-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (such as 2-methyl-3-heptanone) to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to reduce the ketone to the alcohol. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(propan-2-yl)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the alcohol to the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: 2-Methyl-3-(propan-2-yl)heptan-3-one (ketone) or 2-Methyl-3-(propan-2-yl)heptanoic acid (carboxylic acid).
Reduction: 2-Methyl-3-(propan-2-yl)heptane (alkane).
Substitution: 2-Methyl-3-(propan-2-yl)heptyl chloride or bromide (halides).
Scientific Research Applications
2-Methyl-3-(propan-2-yl)heptan-3-ol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(propan-2-yl)heptan-3-ol involves its interaction with molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chains can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propanol: A tertiary alcohol with a similar structure but different alkyl groups.
3-Methyl-3-pentanol: Another tertiary alcohol with a shorter carbon chain.
2-Methyl-3-butanol: A secondary alcohol with a similar branching pattern.
Uniqueness
2-Methyl-3-(propan-2-yl)heptan-3-ol is unique due to its specific branching and the presence of a tertiary hydroxyl group. This structure imparts distinct physical and chemical properties, such as higher boiling points and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
5340-35-2 |
|---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
2-methyl-3-propan-2-ylheptan-3-ol |
InChI |
InChI=1S/C11H24O/c1-6-7-8-11(12,9(2)3)10(4)5/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
JEVTXHCZDDBPDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


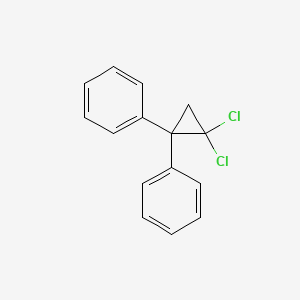
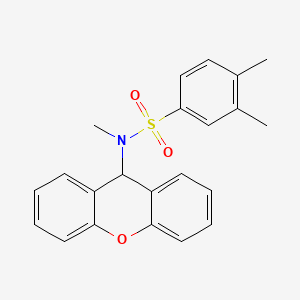
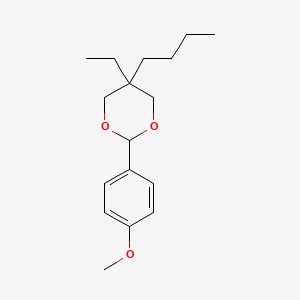
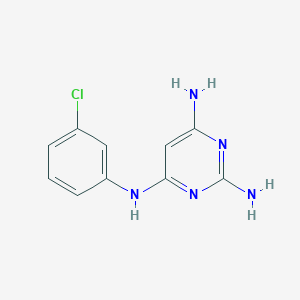
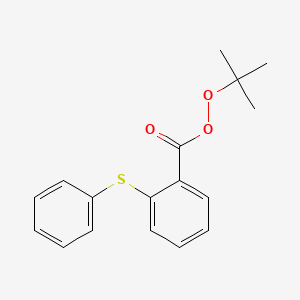
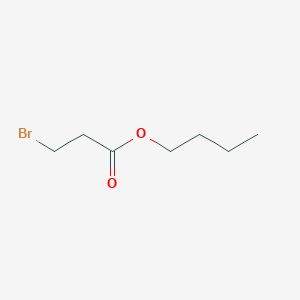
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
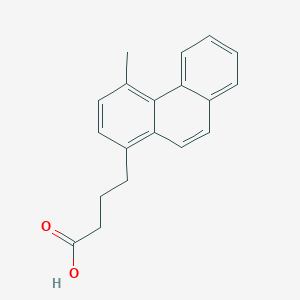
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)

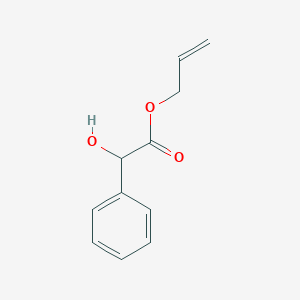
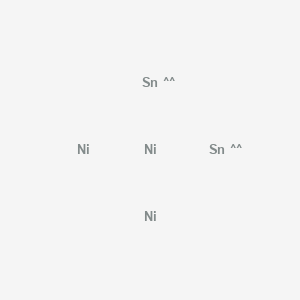
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
